N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide
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Overview
Description
N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is a complex organic compound featuring a cyanopropyl group, a difluoromethyl-substituted oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide typically involves multiple steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. For instance, the reaction between a hydrazide and a difluoromethyl nitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) can yield the desired oxadiazole ring .
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Attachment of the Cyanopropyl Group: : The cyanopropyl group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable halide precursor with a cyanide source such as sodium cyanide (NaCN) under appropriate conditions .
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Formation of the Benzamide Moiety: : The benzamide structure can be synthesized by reacting a substituted benzoyl chloride with a primary amine. In this case, N-methylamine can be used to introduce the N-methyl group .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
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Reduction: : Reduction reactions can target the nitrile group, converting it into primary amines under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).
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Substitution: : The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Hydrogen gas (H₂) with Pd/C, lithium aluminum hydride (LiAlH₄).
Nucleophiles: Sodium cyanide (NaCN), amines, alcohols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic applications. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.
Mechanism of Action
The mechanism of action of N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the oxadiazole ring can contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanopropyl)-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
N-(1-Cyanopropyl)-4-[5-(methyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
The presence of the difluoromethyl group in N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a valuable compound for various applications, particularly in drug development.
Properties
IUPAC Name |
N-(1-cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O2/c1-3-11(8-18)21(2)15(22)10-6-4-9(5-7-10)13-19-14(12(16)17)23-20-13/h4-7,11-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKIEVBFCRRCBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)N(C)C(=O)C1=CC=C(C=C1)C2=NOC(=N2)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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